molecular formula C28H29FN2O4S B14946279 Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14946279
M. Wt: 508.6 g/mol
InChI Key: DJTLABYYEVTKAM-UHFFFAOYSA-N
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Description

ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinoline moiety, and a benzothiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the fluorophenyl group: This step typically involves a substitution reaction using a fluorinated reagent.

    Formation of the benzothiophene ring: This can be synthesized through a series of cyclization and functionalization reactions.

    Coupling of the quinoline and benzothiophene moieties: This step involves the formation of an amide bond between the two moieties.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other quinoline and benzothiophene derivatives. Similar compounds include:

    Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.

    Benzothiophene derivatives: These compounds share the benzothiophene ring and may have similar chemical properties.

The uniqueness of ETHYL 2-({[4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C28H29FN2O4S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H29FN2O4S/c1-3-35-28(34)24-18-7-4-5-10-21(18)36-27(24)31-26(33)22-15(2)30-19-8-6-9-20(32)25(19)23(22)16-11-13-17(29)14-12-16/h11-14,23,30H,3-10H2,1-2H3,(H,31,33)

InChI Key

DJTLABYYEVTKAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(NC4=C(C3C5=CC=C(C=C5)F)C(=O)CCC4)C

Origin of Product

United States

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